molecular formula C7H12Cl2N2O B6177013 6-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-one dihydrochloride CAS No. 2551119-24-3

6-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-one dihydrochloride

Cat. No.: B6177013
CAS No.: 2551119-24-3
M. Wt: 211.1
InChI Key:
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Description

6-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-one dihydrochloride is a chemical compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an aminomethyl group and a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-one dihydrochloride typically involves multi-step organic reactions. One common method includes the reaction of a suitable pyridine derivative with formaldehyde and an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding pyridine N-oxide, while reduction could produce a fully saturated amine derivative.

Scientific Research Applications

6-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-one dihydrochloride involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

    6-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-one: The base compound without the dihydrochloride salt.

    5-methyl-1,2-dihydropyridin-2-one: Lacks the aminomethyl group.

    6-(aminomethyl)-1,2-dihydropyridin-2-one: Lacks the methyl group.

Uniqueness

6-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-one dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

2551119-24-3

Molecular Formula

C7H12Cl2N2O

Molecular Weight

211.1

Purity

95

Origin of Product

United States

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